2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide is a complex organic compound that features a benzo[d]isoxazole ring and a pyridazinyl-pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridazinyl-pyrrolidine moiety: This step often involves the coupling of a pyridazine derivative with a pyrrolidine derivative using coupling reagents such as EDCI or DCC.
Final coupling: The final step involves the coupling of the benzo[d]isoxazole derivative with the pyridazinyl-pyrrolidine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)piperidine: This compound features a benzo[d]isoxazole ring similar to 2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide.
Benzo[d]isoxazol-3-yl-methanesulfonyl chloride: Another compound with a benzo[d]isoxazole ring, used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of a benzo[d]isoxazole ring and a pyridazinyl-pyrrolidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-23(15-20-18-8-1-2-9-21(18)30-27-20)24-17-7-5-6-16(14-17)19-10-11-22(26-25-19)28-12-3-4-13-28/h1-2,5-11,14H,3-4,12-13,15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNDCBAPDXBXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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